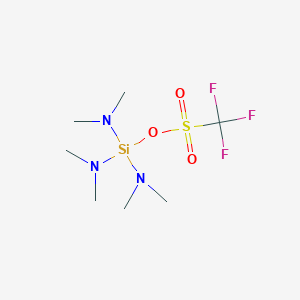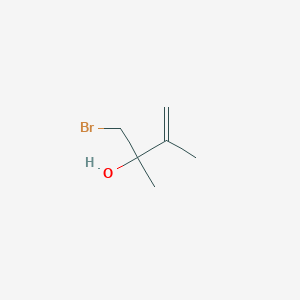
1-Bromo-2,3-dimethylbut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3-dimethylbut-3-en-2-ol is an organic compound with the molecular formula C6H11BrO. It is a brominated alcohol with a double bond in its structure, making it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dimethylbut-3-en-2-ol can be synthesized through the bromination of 2,3-dimethylbut-3-en-2-ol. This reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,3-dimethylbut-3-en-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The alcohol group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The double bond can be reduced to form saturated alcohols using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: 2,3-dimethylbut-3-en-2-ol derivatives with different substituents replacing the bromine atom.
Oxidation: 2,3-dimethylbut-3-en-2-one or 2,3-dimethylbut-3-en-2-al.
Reduction: 2,3-dimethylbutan-2-ol.
Scientific Research Applications
1-Bromo-2,3-dimethylbut-3-en-2-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2,3-dimethylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. The double bond in the structure allows for addition reactions, making it a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,3-dimethylbut-2-ene: Similar structure but lacks the alcohol group.
2,3-Dimethylbut-3-en-2-ol: Similar structure but lacks the bromine atom.
2-Bromo-3-methylbut-2-ene: Similar structure but with different positioning of the bromine atom.
Uniqueness
1-Bromo-2,3-dimethylbut-3-en-2-ol is unique due to the presence of both a bromine atom and an alcohol group in its structure, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
143643-71-4 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
1-bromo-2,3-dimethylbut-3-en-2-ol |
InChI |
InChI=1S/C6H11BrO/c1-5(2)6(3,8)4-7/h8H,1,4H2,2-3H3 |
InChI Key |
IZXSKQGUVPSTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
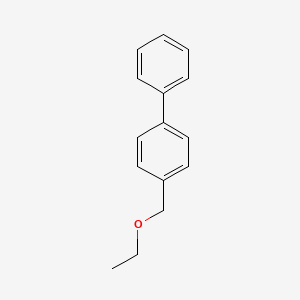
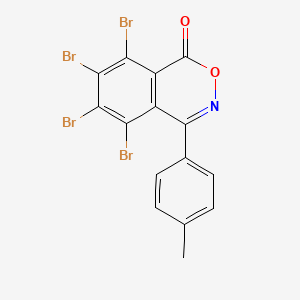
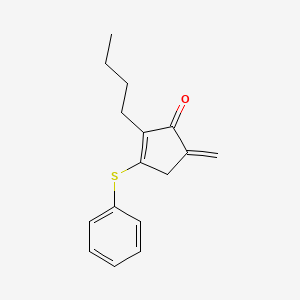
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
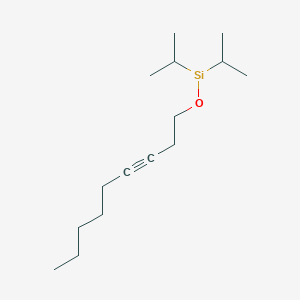
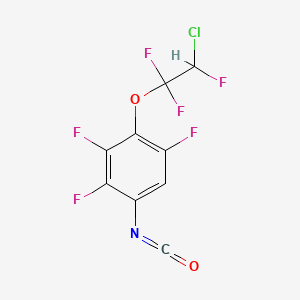
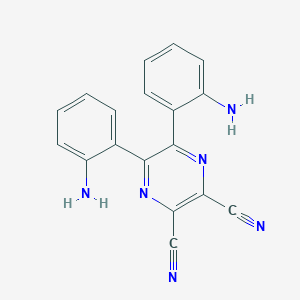
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
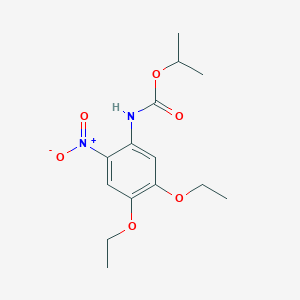
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
